

Spectroscopic and Synthetic Profile of 6-Bromo-4,4-dimethylthiochroman: A Technical Guide

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Compound of Interest

Compound Name: 6-Bromo-4,4-dimethylthiochroman

Cat. No.: B176867

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Abstract

This technical guide provides a comprehensive overview of the key chemical and spectroscopic properties of **6-Bromo-4,4-dimethylthiochroman**. Due to the limited availability of published experimental data, this document presents a combination of known properties and predicted spectroscopic data based on established principles of organic spectroscopy. It is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development who may be working with this compound or related structures. This guide also outlines a plausible synthetic route and general protocols for spectroscopic analysis. **6-Bromo-4,4-dimethylthiochroman** is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, including its role as a precursor to Tazarotene, a retinoid receptor agonist used in the treatment of psoriasis and acne.^[1]

Chemical Properties

6-Bromo-4,4-dimethylthiochroman is a heterocyclic compound with the molecular formula $C_{11}H_{13}BrS$.^{[2][3]} It is a derivative of thiochroman, featuring a bromine substituent on the aromatic ring and two methyl groups at the 4-position.

Property	Value	Source
CAS Number	112110-44-8	[2] [3]
Molecular Formula	C ₁₁ H ₁₃ BrS	[2] [3]
Molecular Weight	257.19 g/mol	[3]
Synonyms	6-Bromo-4,4-dimethylthiochromane, Tazarotene Impurity 6, 6-bromo-4,4-dimethyl-2,3-dihydrothiochromene, 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran	[1]

Predicted Spectroscopic Data

The following sections provide predicted spectroscopic data for **6-Bromo-4,4-dimethylthiochroman**. These predictions are based on the compound's structure and typical values observed for similar functional groups and structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic and aliphatic protons in the molecule.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.3 - 7.5	Multiplet	2H	Aromatic protons ortho and meta to the bromine atom
~ 7.0 - 7.2	Doublet	1H	Aromatic proton ortho to the sulfur atom
~ 2.9 - 3.1	Triplet	2H	Methylene protons (-CH ₂ -) adjacent to the sulfur atom
~ 1.9 - 2.1	Triplet	2H	Methylene protons (-CH ₂ -) adjacent to the quaternary carbon
~ 1.3	Singlet	6H	Geminal dimethyl protons (-C(CH ₃) ₂)

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 135 - 145	Quaternary	Aromatic carbon attached to sulfur
~ 130 - 135	Quaternary	Aromatic carbon attached to the quaternary aliphatic carbon
~ 125 - 130	Tertiary	Aromatic carbons (CH)
~ 115 - 125	Quaternary	Aromatic carbon attached to bromine
~ 35 - 45	Quaternary	Quaternary aliphatic carbon (-C(CH ₃) ₂)
~ 30 - 40	Secondary	Methylene carbon (-CH ₂ -) adjacent to the quaternary carbon
~ 25 - 35	Secondary	Methylene carbon (-CH ₂ -) adjacent to sulfur
~ 20 - 30	Primary	Geminal dimethyl carbons (-C(CH ₃) ₂)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the different functional groups present in the molecule.

Predicted Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic C-H
2960 - 2850	C-H stretch	Aliphatic C-H
1600 - 1450	C=C stretch	Aromatic ring
1100 - 1000	C-Br stretch	Aryl bromide
850 - 750	C-H bend	Aromatic C-H out-of-plane bending
700 - 600	C-S stretch	Thioether

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), would provide information on the molecular weight and fragmentation pattern of the molecule.

m/z Value	Interpretation
256 / 258	Molecular ion peak ([M] ⁺ and [M+2] ⁺) with approximately 1:1 intensity ratio, characteristic of a monobrominated compound.
241 / 243	Loss of a methyl group (-CH ₃)
177	Loss of bromine (-Br)
149	Further fragmentation, potentially loss of the dimethylpropyl group.
91	Tropylium ion, a common fragment in compounds with a benzyl group.

Experimental Protocols

As detailed experimental protocols for **6-Bromo-4,4-dimethylthiochroman** are not readily available in the public domain, the following sections describe plausible and generalized

procedures for its synthesis and spectroscopic characterization based on established chemical literature for similar compounds.

Plausible Synthesis Protocol

The synthesis of **6-Bromo-4,4-dimethylthiochroman** can be envisioned through a multi-step process starting from 4-bromothiophenol and 3,3-dimethylacrylic acid, involving a Michael addition followed by an intramolecular Friedel-Crafts acylation and subsequent reduction.

Step 1: Michael Addition

- In a round-bottom flask, dissolve 4-bromothiophenol and 3,3-dimethylacrylic acid in a suitable solvent such as ethanol.
- Add a catalytic amount of a base (e.g., sodium ethoxide).
- Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
- Acidify the mixture and extract the product with an organic solvent.

Step 2: Intramolecular Friedel-Crafts Acylation

- The product from the previous step is treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.
- The mixture is heated to promote intramolecular cyclization to form the corresponding thiochromanone.
- The reaction is quenched with ice water, and the product is extracted.

Step 3: Wolff-Kishner or Clemmensen Reduction

- The thiochromanone is then reduced to the thiochroman.
 - Wolff-Kishner: React the ketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol with a strong base (e.g., potassium hydroxide) and heat.

- Clemmensen: React the ketone with amalgamated zinc in concentrated hydrochloric acid.
- The final product, **6-Bromo-4,4-dimethylthiochroman**, is purified by column chromatography.

General Spectroscopic Analysis Protocols

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are used for both one-dimensional and, if necessary, two-dimensional (e.g., COSY, HSQC) experiments to confirm assignments.

IR Spectroscopy:

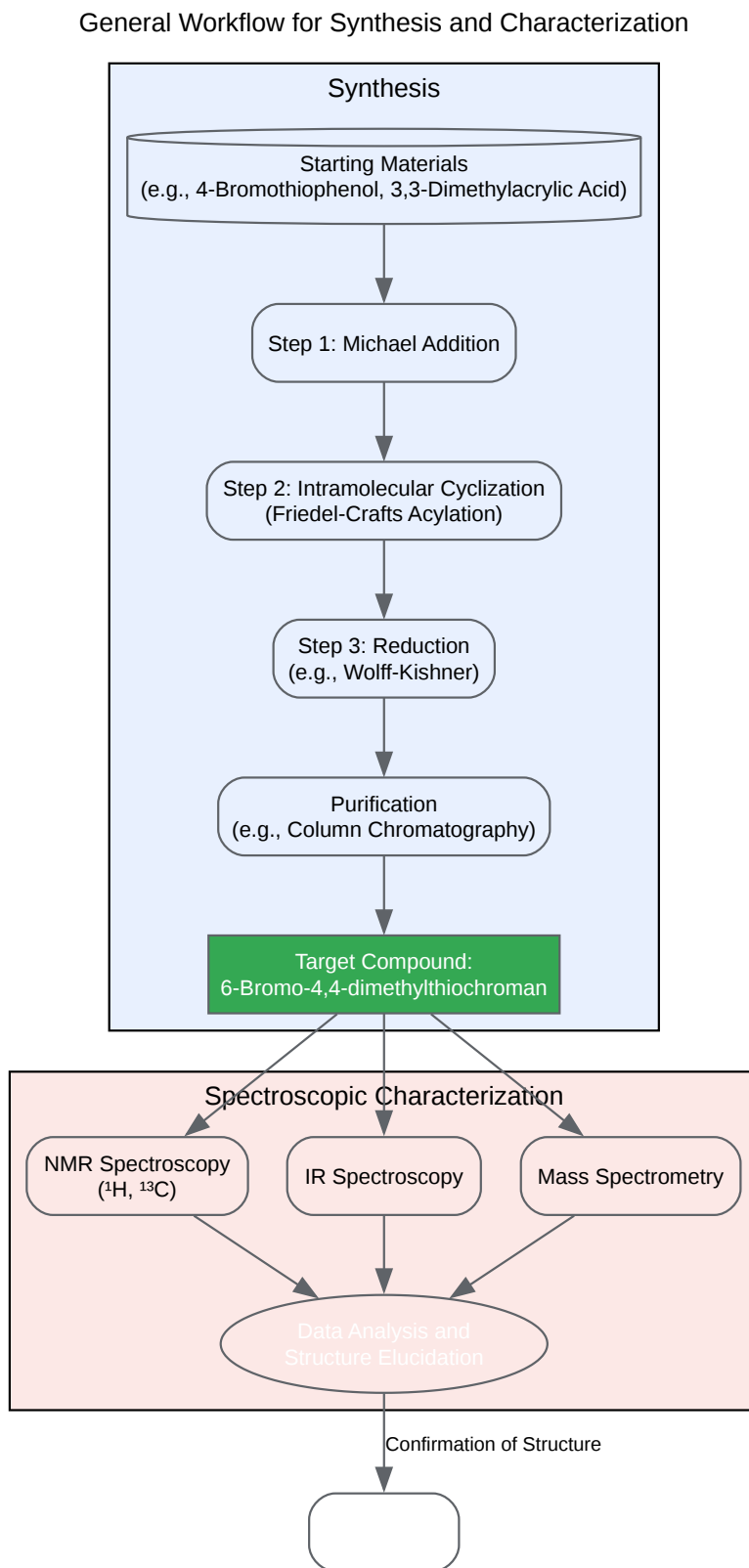
- Sample Preparation: A thin film of the compound is prepared between two potassium bromide (KBr) plates if it is a liquid or oil. If it is a solid, a KBr pellet is made by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry:

- Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
- Data Acquisition: For structural elucidation, Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target organic compound like **6-Bromo-4,4-dimethylthiochroman**.



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Caption: General workflow for the synthesis and spectroscopic analysis of **6-Bromo-4,4-dimethylthiochroman**.

Conclusion

While experimental spectroscopic data for **6-Bromo-4,4-dimethylthiochroman** is not widely published, this technical guide provides a robust, predicted spectroscopic profile and a plausible synthetic pathway. The information presented herein is intended to aid researchers in the identification, synthesis, and further application of this important pharmaceutical intermediate. As with any predictive data, experimental verification is strongly recommended.

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- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 6-Bromo-4,4-dimethylthiochroman: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b176867#spectroscopic-data-nmr-ir-ms-of-6-bromo-4-4-dimethylthiochroman]

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